N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide
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Description
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide is a useful research compound. Its molecular formula is C18H11Cl2N3O3S and its molecular weight is 420.26. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Material Applications
- Synthesis Techniques : A study highlights a metal- and reagent-free method for synthesizing benzothiazoles and thiazolopyridines through TEMPO-catalyzed electrolytic C–H thiolation, providing access to these compounds from N-(hetero)arylthioamides. This technique is significant for its efficiency and environmentally friendly approach in the synthesis of compounds with potential material and pharmaceutical applications (Qian et al., 2017).
Antimicrobial and Anticancer Activities
Antimicrobial Properties : A study on the synthesis of novel benzimidazole, benzoxazole, and benzothiazole derivatives demonstrated significant broad-spectrum antimicrobial activity against bacterial strains such as Escherichia coli and Staphylococcus aureus, and fungal strains including Candida albicans and Aspergillus niger. These findings suggest potential applications of similar compounds in developing new antimicrobial agents (Padalkar et al., 2014).
Anticancer Evaluation : Research on substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides revealed moderate to excellent anticancer activity against various cancer cell lines. This underscores the potential of similar compounds in anticancer drug development (Ravinaik et al., 2021).
Electrochemical Applications
- Electrochromic Polymers : Research into thiadiazolo[3,4-c]pyridine-based donor-acceptor-type systems for electrochromic polymers revealed that these materials exhibit favorable redox activity, stability, and fast switching times. These properties make compounds containing thiadiazole and related structures promising for the development of new electrochromic devices (Ming et al., 2015).
Properties
IUPAC Name |
N-(4,7-dichloro-1,3-benzothiazol-2-yl)-4-(2,5-dioxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11Cl2N3O3S/c19-11-5-6-12(20)16-15(11)21-18(27-16)22-17(26)9-1-3-10(4-2-9)23-13(24)7-8-14(23)25/h1-6H,7-8H2,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAXHWWZQPVXMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(C=CC(=C4S3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.